molecular formula C23H15ClN2O6 B11686840 4-Chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid CAS No. 5774-23-2

4-Chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

Cat. No.: B11686840
CAS No.: 5774-23-2
M. Wt: 450.8 g/mol
InChI Key: MQKWACKBJVLDEL-UHFFFAOYSA-N
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Description

4-CHLORO-2-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. Its structure comprises a chlorinated benzoic acid moiety linked to a methoxyphenyl-substituted isoindole, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID typically involves multi-step organic reactionsThe final step involves the amide formation with benzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted analogs, depending on the specific reaction conditions .

Scientific Research Applications

4-CHLORO-2-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-2-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenol
  • 4-Chloro-2-methylbenzoic acid
  • 4-Chloro-2-(methoxymethoxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 4-CHLORO-2-[2-(4-METHOXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID stands out due to its unique structural features, which confer specific reactivity and biological activity. Its combination of a chlorinated benzoic acid with a methoxyphenyl-substituted isoindole makes it a versatile compound for various applications .

Properties

CAS No.

5774-23-2

Molecular Formula

C23H15ClN2O6

Molecular Weight

450.8 g/mol

IUPAC Name

4-chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C23H15ClN2O6/c1-32-15-6-4-14(5-7-15)26-21(28)16-8-2-12(10-18(16)22(26)29)20(27)25-19-11-13(24)3-9-17(19)23(30)31/h2-11H,1H3,(H,25,27)(H,30,31)

InChI Key

MQKWACKBJVLDEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O

Origin of Product

United States

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